molecular formula C5H12ClNO B3046857 (3-Methyloxetan-3-yl)methanamine hydrochloride CAS No. 1314788-89-0

(3-Methyloxetan-3-yl)methanamine hydrochloride

Cat. No. B3046857
CAS RN: 1314788-89-0
M. Wt: 137.61
InChI Key: LRPYVUPFGSJBST-UHFFFAOYSA-N
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Description

“(3-Methyloxetan-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number 153209-97-3 . Its molecular weight is 137.61 . It is typically stored at refrigerated temperatures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . . The compound’s IUPAC name is (3-methyl-3-oxetanyl)methanamine hydrochloride .

Scientific Research Applications

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

Iron(III) complexes, including those with ligands similar to "(3-Methyloxetan-3-yl)methanamine hydrochloride," have been synthesized and examined for their photocytotoxic properties. These complexes show unprecedented photocytotoxicity in red light to various cell lines, suggesting potential applications in photodynamic therapy and cellular imaging (Basu et al., 2014).

Anticonvulsant Agents from Schiff Bases

Schiff bases of 3-aminomethyl pyridine, structurally related to "(3-Methyloxetan-3-yl)methanamine hydrochloride," have been synthesized and screened for anticonvulsant activity. Several compounds exhibited significant seizure protection, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Enhanced Cellular Uptake with Selectivity and Photocytotoxicity

Iron(III) complexes with modified dipicolylamines, structurally related to "(3-Methyloxetan-3-yl)methanamine hydrochloride," have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity in cancer cells. These findings suggest potential applications in targeted cancer therapy (Basu et al., 2015).

Diiron(III) Complexes as Methane Monooxygenase Models

Diiron(III) complexes with tridentate 3N ligands, related to "(3-Methyloxetan-3-yl)methanamine hydrochloride," serve as functional models for methane monooxygenases. These complexes have been studied as catalysts for selective hydroxylation of alkanes, highlighting their potential in catalytic applications (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methyloxetan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPYVUPFGSJBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738269
Record name 1-(3-Methyloxetan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyloxetan-3-yl)methanamine hydrochloride

CAS RN

1314788-89-0
Record name 1-(3-Methyloxetan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyloxetan-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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